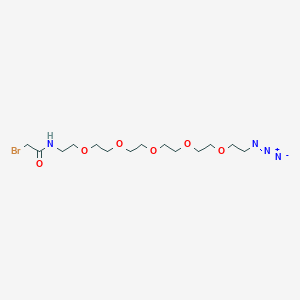

Bromoacetamido-PEG5-azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromoacetamido-PEG5-azide: is a heterobifunctional crosslinking reagent. It contains a bromide group and a terminal azide group. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The polyethylene glycol (PEG) spacer increases solubility in aqueous media .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG5-azide is synthesized through a series of chemical reactions involving the introduction of bromide and azide functional groups onto a PEG backbone. The general synthetic route involves the following steps:

PEG Functionalization: The PEG backbone is first functionalized with a bromoacetamido group. This is typically achieved by reacting PEG with bromoacetyl chloride in the presence of a base such as triethylamine.

Azide Introduction: The terminal hydroxyl group of the PEG chain is then converted to an azide group using sodium azide in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: The bromide group in Bromoacetamido-PEG5-azide can undergo nucleophilic substitution reactions with various nucleophiles such as thiols, amines, and hydroxyl groups.

Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages. .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols, amines, and hydroxyl-containing compounds. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at room temperature.

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.

Major Products:

Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide group.

Click Chemistry: The major products are triazole-linked PEG derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Bromoacetamido-PEG5-azide is a polyethylene glycol (PEG) derivative characterized by a bromoacetamido group and a terminal azide group. Its molecular formula is C14H27BrN4O6 with a molecular weight of 427.29 g/mol. The hydrophilic PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications .

PROTAC Development

Overview : this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells. PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other targets the protein of interest.

Mechanism : The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-functionalized molecules, facilitating the assembly of PROTACs . This mechanism allows for precise control over the degradation process of target proteins, providing a novel approach in targeted therapy.

Case Study : In a study published in EBioMedicine, researchers demonstrated the effectiveness of this compound in synthesizing PROTACs that successfully targeted and degraded specific oncogenic proteins in cancer cells, showcasing its potential in cancer therapy .

Bioconjugation Applications

Overview : The compound is also widely used for bioconjugation purposes, allowing scientists to link biomolecules for various applications including drug delivery systems and imaging agents.

Click Chemistry : The azide functionality enables efficient bioconjugation through click chemistry, particularly with dibenzocyclooctyne (DBCO) or other alkyne-containing molecules. This reaction forms stable triazole linkages, which are crucial for creating robust conjugates .

Case Study : A notable application involved the conjugation of this compound with antibodies to create bispecific T-cell engagers (BiTEs). These constructs were shown to enhance T-cell activation and targeting of cancer cells, demonstrating significant therapeutic potential in immunotherapy .

Drug Delivery Systems

Overview : this compound's hydrophilic nature and ability to form stable linkages make it an ideal candidate for drug delivery applications.

Mechanism : By attaching therapeutic agents to this linker, researchers can improve the solubility and stability of drugs, facilitating their delivery to target sites within the body. The PEG component helps evade immune detection and enhances circulation time in vivo .

Case Study : In recent research, this compound was utilized to develop a targeted drug delivery system for anticancer agents. The system demonstrated improved efficacy and reduced side effects compared to traditional delivery methods .

Wirkmechanismus

The mechanism of action of Bromoacetamido-PEG5-azide involves its ability to undergo specific chemical reactions due to its functional groups:

Vergleich Mit ähnlichen Verbindungen

Bromoacetamido-PEG4-azide: Similar to Bromoacetamido-PEG5-azide but with a shorter PEG spacer.

Bromoacetamido-PEG6-azide: Similar to this compound but with a longer PEG spacer.

Chloroacetamido-PEG5-azide: Contains a chloroacetamido group instead of a bromoacetamido group.

Uniqueness: this compound is unique due to its specific combination of functional groups and PEG spacer length. The bromide group provides a good leaving group for nucleophilic substitution, while the azide group allows for efficient Click Chemistry reactions. The PEG5 spacer enhances solubility and reduces steric hindrance, making it suitable for a wide range of applications .

Biologische Aktivität

Bromoacetamido-PEG5-azide is a specialized compound utilized primarily in the field of biochemistry and molecular biology, particularly in the development of targeted therapies such as PROTACs (Proteolysis Targeting Chimeras). This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.

- Molecular Formula : C14H27BrN4O6

- Molecular Weight : 427.29 g/mol

- CAS Number : 1415800-37-1

- Structure : Contains a bromoacetamido group and a terminal azide, which facilitates click chemistry reactions.

The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous environments, making it suitable for biological applications. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with alkyne-containing molecules .

This compound functions as a linker in PROTACs, which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. A typical PROTAC comprises two ligands connected by a linker; one ligand binds to the target protein while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

In Vitro Studies

Research has demonstrated that this compound effectively facilitates the synthesis of bispecific T-cell engagers (BiTEs) and other therapeutic constructs. For instance, studies involving humanized antibodies showed successful alkylation using this compound, leading to the formation of dual-specific bivalent BiTEs that retain functionality in cytotoxicity assays against tumor cells .

Table 1: Summary of In Vitro Applications

| Application | Description |

|---|---|

| PROTAC Synthesis | Used as a linker to connect ligands for targeted protein degradation. |

| Bispecific T-cell Engagers | Facilitates the formation of dual-specific antibodies for enhanced targeting. |

| Cytotoxicity Assays | Demonstrated efficacy in killing CEA-positive tumor cells in vitro. |

Case Studies

-

Dual-Specific BiTE Development :

In a study involving humanized anti-carcinoembryonic antigen (CEA) antibodies, this compound was used to conjugate antibodies effectively. The resulting constructs showed significant cytotoxic activity against CEA-positive cancer cells when tested on activated T-cells . -

Antibody Conjugation :

Another study highlighted the use of this compound for alkylating reduced hinge regions of antibodies, resulting in stable conjugates that maintained their binding properties and functionality in therapeutic applications .

Storage and Stability

This compound should be stored at -20°C for up to two years in its pure form or at -80°C when dissolved in solvent. Under these conditions, it retains its biological activity and stability for extended periods .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFHNNLUORRKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.